The synthesis of 7-tridecynoic acid can be achieved through several methods:
The molecular structure of 7-tridecynoic acid features a straight-chain configuration with a carboxylic acid group at one end. The structural representation can be summarized as follows:
CCCCCCCCCCCCC(O)=O
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)
This structure indicates a saturated fatty acid with no double bonds in its hydrocarbon chain, contributing to its hydrophobic nature and insolubility in water .
7-Tridecynoic acid participates in various chemical reactions typical for fatty acids:
These reactions are significant for modifying the properties of fatty acids for industrial applications .
7-Tridecynoic acid exhibits several biological activities:
The action mechanism involves interaction with cell membranes and influencing signaling pathways related to inflammation and metabolism.
The physical properties of 7-tridecynoic acid include:
Chemical properties include its classification as a saturated fatty acid with high hydrophobicity, making it practically insoluble in water but soluble in organic solvents .
7-Tridecynoic acid has several scientific uses:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: